molecular formula C12H13N3O6 B3039537 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate CAS No. 1172989-15-9

3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate

Cat. No. B3039537
CAS RN: 1172989-15-9
M. Wt: 295.25 g/mol
InChI Key: GKHNNTOQVPMCRW-UHFFFAOYSA-N
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Description

This compound, also known as 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate, is a chemical compound with the molecular formula C12H11N3O5 . It has a molecular weight of 277.24 .


Physical And Chemical Properties Analysis

This compound has a melting point of 120-121°C . The predicted boiling point is 530.6±60.0 °C and the predicted density is 1.384±0.06 g/cm3 . The predicted pKa is 2.33±0.36 .

Scientific Research Applications

Synthesis and Biological Activity

  • A study synthesized derivatives of pyrimidine, including compounds related to 3-[(4,6-dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid, and evaluated their insecticidal and antibacterial potential. These compounds were effective against Pseudococcidae insects and several microorganisms, highlighting their potential in pest control and antibacterial applications (Deohate & Palaspagar, 2020).

Chemical Transformation and Application

  • Another research demonstrated the conversion of a carboxy group into a 4,6-dimethoxy-1,3,5-triazine group, a process applicable to compounds like the one , for the preparation of potential antifungal products (Oudir et al., 2006).

Herbicide Development

  • The compound has been involved in the development of novel herbicides, such as CGA 279 233, effective for grass control in rice. This application shows its utility in agriculture for targeted weed management (Lüthy et al., 2001).

Supramolecular Chemistry

  • Research in supramolecular chemistry utilized similar compounds to study hydrogen bonding interactions, which is critical for understanding molecular recognition and drug design (Ebenezer & Muthiah, 2010).

Soil Degradation Studies

  • A related compound, LGC-42153, was studied for its degradation in flooded soil, relevant for understanding the environmental impact and behavior of such herbicides in agricultural settings (Kim et al., 2003).

Nonlinear Optical Properties

  • Pyrimidine derivatives have been explored for their nonlinear optical properties, contributing to advancements in optoelectronic and photonic technologies. This application is crucial for developing new materials for high-tech applications (Hussain et al., 2020).

Safety and Hazards

The compound is classified as an irritant . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and washing hands and face thoroughly after handling . If skin irritation occurs, seek medical advice/attention .

properties

IUPAC Name

3-(4,6-dimethoxypyrimidin-2-yl)oxypyridine-2-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5.H2O/c1-18-8-6-9(19-2)15-12(14-8)20-7-4-3-5-13-10(7)11(16)17;/h3-6H,1-2H3,(H,16,17);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHNNTOQVPMCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)OC2=C(N=CC=C2)C(=O)O)OC.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

113582-66-4
Record name 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate
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3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate
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3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate

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